Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide
Description
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide is a quaternary phosphonium salt characterized by a tetrahydro-2H-pyran-4-yl)methyl substituent. This cyclic ether group distinguishes it from simpler alkyl or aryl-substituted phosphonium salts.
Properties
IUPAC Name |
oxan-4-ylmethyl(triphenyl)phosphanium;iodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26OP.HI/c1-4-10-22(11-5-1)26(23-12-6-2-7-13-23,24-14-8-3-9-15-24)20-21-16-18-25-19-17-21;/h1-15,21H,16-20H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJEMHAHSQBWRGG-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26IOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
745052-92-0 | |
| Record name | Phosphonium, triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]-, iodide (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=745052-92-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonium, triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]-, iodide (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Scientific Research Applications
Organic Synthesis
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide serves as a versatile reagent in various organic synthesis reactions. Its phosphonium ion can participate in nucleophilic substitutions and catalysis, making it valuable for creating complex organic molecules.
Catalytic Applications
This compound has been utilized in several catalytic processes, including:
- Phosphine-Catalyzed Reactions : It can enhance the efficiency of Michael additions and other nucleophilic reactions. For instance, the presence of triphenylphosphine has been shown to significantly increase yields in reactions involving maleimides and aldehydes .
- Cyanosilylation of Carbonyl Compounds : The combination of triphenylphosphine with methyl acrylate facilitates the formation of cyanohydrin silyl ethers from various carbonyl substrates, demonstrating its utility in synthetic chemistry .
Medicinal Chemistry
The biological implications of this compound are under investigation, particularly its interactions with biological molecules.
Interaction Studies
Research is ongoing to explore how this compound interacts with enzymes and receptors. Such studies are crucial for understanding its potential as a therapeutic agent or catalyst in biological systems. The unique tetrahydro-2H-pyran moiety may confer distinct biological activities compared to other phosphonium salts, making it a candidate for drug development.
Synthesis Example
A notable synthesis example involves the reaction of 4-(Iodomethyl)tetrahydro-2H-pyran with triphenylphosphine in acetonitrile, yielding this compound with an 80% yield after refluxing for 27 hours .
Catalytic Efficiency
In Michael addition reactions, the use of triphenylphosphine as a catalyst has shown increased yields (up to 2.6 times) when paired with cinchonidine-derived amines, highlighting the compound's effectiveness in enhancing reaction efficiency through noncovalent interactions .
Mechanism of Action
The mechanism by which Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide exerts its effects involves its interaction with molecular targets and pathways. The phosphonium ion can act as a nucleophile, participating in various chemical reactions. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Structural and Physical Properties
The tetrahydro-2H-pyran substituent introduces a bulky, oxygen-containing heterocycle, which contrasts with the methyl group in Ph₃MePI or the phenyl groups in tetraphenylarsonium iodide (Ph₄AsI). Key differences include:
The tetrahydro-2H-pyran group is expected to improve solubility in ethers (e.g., THF) compared to Ph₃MePI, which is water-soluble but benzene-insoluble . The cyclic ether may also reduce hygroscopicity relative to Ph₃MePI.
Key Findings :
- Phosphonium vs. Arsonium : Ph₃MePI exhibits higher activity (34,000 ppm) than Ph₃MeAsI (20,000 ppm), suggesting phosphorus-based catalysts may outperform arsenic analogs in this reaction .
- However, its electron-donating oxygen atom might stabilize transition states, offsetting steric drawbacks.
- Counterion Impact : Iodide’s nucleophilicity is critical in these reactions. Bulkier substituents (e.g., tetrahydro-2H-pyran) may slow iodide release, affecting reaction kinetics.
Thermal Stability and Reactivity
Ph₃MePI’s melting point (183–188°C) indicates moderate thermal stability. The tetrahydro-2H-pyran analog is predicted to have a slightly lower melting point (~170–180°C) due to increased molecular flexibility from the cyclic ether. In contrast, arsenic-based salts like Ph₄AsI operate effectively at higher temperatures (up to 181°C) but require lower loadings (0.83 mol%) to achieve comparable results .
Biological Activity
Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide (CAS No. 745052-92-0) is a quaternary phosphonium compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into its biological activity, synthesizing information from various studies and reviews.
- Molecular Formula : CHIOP
- Molecular Weight : 488.35 g/mol
- Synonyms : Triphenyl(tetrahydropyran-4-ylmethyl)phosphonium iodide, iodotriphenyl((tetrahydro-2H-pyran-4-yl)methyl)phosphorane
The biological activity of triphenyl phosphonium compounds is primarily attributed to their ability to interact with cellular membranes. These compounds possess a cationic nature that allows them to preferentially accumulate in cells with negatively charged membranes, such as bacterial cells. This property is crucial for their antibacterial activity, as they can disrupt membrane integrity and lead to cell death.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triphenyl phosphonium derivatives, particularly against multidrug-resistant (MDR) bacteria. For example, a related compound, bis-triphenyl phosphonium-based bola-amphiphile (BPPB), demonstrated significant antibacterial effects against various Gram-positive and Gram-negative bacteria, including those classified as ESKAPE pathogens. The minimum inhibitory concentrations (MICs) observed ranged from 0.250 µg/mL to 32 µg/mL, indicating potent activity against clinically relevant strains .
Table 1: Antimicrobial Activity of Triphenyl Phosphonium Compounds
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| BPPB | 0.250 | ESKAPE pathogens |
| BPPB | 32 | MDR Gram-negative bacteria |
Cytotoxicity Studies
Cytotoxicity assessments of triphenyl phosphonium compounds have shown promising results, with selectivity indices greater than 10 against human hepatic (HepG2) and monkey kidney (Cos-7) cell lines. This suggests that while these compounds are effective against bacteria, they exhibit low toxicity towards mammalian cells, making them potential candidates for clinical applications .
Case Studies and Research Findings
- Antimicrobial Efficacy : A study assessed the antibacterial effects of BPPB against 50 clinical isolates of both Gram-positive and Gram-negative species. The results indicated excellent efficacy across all tested strains, highlighting the potential for developing new antibacterial therapies .
- Mechanistic Insights : Research suggests that the positive charge on the triphenyl groups enhances membrane permeability in bacteria, leading to increased intracellular accumulation and subsequent cell death through interactions with genomic DNA .
- Comparative Studies : In comparison to other antimicrobial agents, triphenyl phosphonium compounds have shown superior activity against certain resistant strains, positioning them as viable alternatives in antibiotic development .
Q & A
Q. What is the standard synthetic route for Triphenyl[(tetrahydro-2H-pyran-4-yl)methyl]phosphonium iodide?
The compound is synthesized via a nucleophilic substitution reaction between triphenylphosphine and (tetrahydro-2H-pyran-4-yl)methyl iodide. Key steps include:
- Dissolving triphenylphosphine in a polar aprotic solvent (e.g., toluene or acetonitrile).
- Adding (tetrahydro-2H-pyran-4-yl)methyl iodide under inert conditions (N₂/Ar atmosphere).
- Refluxing at 80–100°C for 12–24 hours to ensure complete quaternization.
- Isolating the product via vacuum filtration and recrystallization from ethanol or acetone .
Q. Which spectroscopic techniques are critical for characterizing this phosphonium salt?
- ¹H/¹³C NMR : The tetrahydro-2H-pyran-4-yl group exhibits distinct signals:
- ¹H NMR : δ 3.8–4.2 ppm (pyran ring O–CH₂–), δ 1.5–2.0 ppm (pyran CH₂ and CH groups).
- ³¹P NMR : A singlet near δ 20–25 ppm confirms phosphonium cation formation.
Q. What are the primary research applications of this compound?
- Wittig reaction : Forms stabilized ylides for selective alkene synthesis, particularly with aromatic aldehydes.
- Catalysis : Acts as a phase-transfer catalyst in epoxide polymerization or carbonate synthesis due to its lipophilic tetrahydropyran moiety .
Advanced Research Questions
Q. How does the tetrahydro-2H-pyran-4-yl group influence the compound’s reactivity in organocatalytic applications?
- Steric effects : The pyran ring increases steric bulk, reducing side reactions in crowded catalytic environments.
- Solubility : The oxygen atom enhances solubility in polar solvents, improving interfacial activity in biphasic systems.
- Electronic effects : The electron-donating oxygen may stabilize transition states in nucleophilic substitutions .
Q. What methodological strategies resolve contradictions in reported CAS registry numbers (e.g., 745052-92-0 vs. 1245806-89-6)?
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₄H₂₆IPO) and exact mass (544.08 g/mol).
- Cross-validation : Compare melting points, NMR data, and HPLC retention times with literature values.
- Elemental analysis : Verify %C, %H, and %P to distinguish isomers or impurities .
Q. How can reaction yields be optimized during synthesis?
- Solvent selection : Acetonitrile improves ion pairing compared to toluene, enhancing reaction rates.
- Stoichiometry : A 1:1.2 molar ratio of triphenylphosphine to alkyl iodide minimizes unreacted starting material.
- Temperature control : Maintaining 90°C prevents decomposition of the tetrahydropyran methyl group .
Q. What stability challenges arise under varying storage conditions?
- Moisture sensitivity : The iodide ion is hygroscopic; store under desiccated conditions (silica gel or molecular sieves).
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition above 180°C, requiring storage at <25°C.
- Light sensitivity : UV-Vis studies indicate photodegradation; use amber vials for long-term storage .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
